UC2288 - 1394011-91-6

UC2288

Catalog Number: EVT-3069926
CAS Number: 1394011-91-6
Molecular Formula: C20H18ClF6N3O2
Molecular Weight: 481.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UC2288 is classified as a p21 inhibitor and is recognized for its ability to downregulate p21 expression at both transcriptional and post-transcriptional levels. It is synthesized from a chemical model based on sorafenib, indicating its structural and functional relationship to this well-known anticancer agent . The compound is known by its chemical name: trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea and has the CAS number 1394011-91-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of UC2288 involves several key steps:

  1. Preparation of Intermediate: The initial step includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with trans-4-aminocyclohexanol hydrochloride in dimethylformamide (DMF). This results in the formation of an intermediate compound, trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea.
  2. Final Synthesis: The intermediate is then treated with sodium hydride and 2-chloro-5-(trifluoromethyl)pyridine in DMF, allowing the reaction to proceed overnight at room temperature. The product is precipitated, washed, and recrystallized from methanol to yield UC2288 in a solid form with a melting point of 176.5–177.9°C .

Yield and Purity

The final yield of UC2288 was reported to be approximately 83%, indicating an efficient synthesis process. The compound's purity is typically assessed using high-performance liquid chromatography (HPLC), ensuring it meets the required standards for biological applications .

Molecular Structure Analysis

Structure and Data

UC2288's molecular formula is C20H18ClF6N3O2C_{20}H_{18}ClF_6N_3O_2, reflecting its complex structure that includes multiple functional groups conducive to its activity as a p21 inhibitor. The compound features:

  • A chloro-substituted phenyl ring
  • A trifluoromethyl group
  • A cyclohexyl moiety linked via urea functionality

The structural integrity of UC2288 allows it to penetrate cellular membranes effectively, contributing to its classification as a cell-permeable compound .

Chemical Reactions Analysis

Reactions and Technical Details

UC2288 operates primarily through its interaction with p21, leading to decreased levels of this protein without altering its stability significantly. This mechanism involves:

  • Transcriptional Regulation: UC2288 reduces p21 mRNA expression independently of the tumor suppressor protein p53.
  • Post-transcriptional Modulation: The compound may also influence post-transcriptional processes that affect p21 protein levels .

These reactions highlight UC2288's potential as a selective modulator in experimental settings aimed at understanding p21's role in various diseases.

Mechanism of Action

Process and Data

The mechanism by which UC2288 exerts its effects involves several pathways:

  1. Inhibition of p21 Expression: At approximately 10 µM concentration, UC2288 effectively downregulates p21 expression, impacting cellular proliferation and apoptosis pathways.
  2. Independence from p53: Unlike many inhibitors that rely on the status of p53, UC2288 functions independently, making it particularly useful in contexts where p53 is mutated or dysfunctional .

This unique mechanism positions UC2288 as an intriguing candidate for further research into cancer therapy and other conditions associated with aberrant p21 activity.

Physical and Chemical Properties Analysis

Physical Properties

UC2288 appears as a white solid with a melting point range of 176.5–177.9°C. Its solubility profile allows it to be dissolved in dimethyl sulfoxide (DMSO), facilitating its use in various biological assays .

Chemical Properties

The empirical formula C20H18ClF6N3O2C_{20}H_{18}ClF_6N_3O_2 indicates the presence of halogenated groups which may enhance its biological activity. The compound is characterized by high purity levels (≥98% by HPLC), ensuring reliability in experimental applications .

Applications

Scientific Uses

UC2288 has significant potential applications in scientific research, particularly in studies focused on:

  • Cancer Biology: As a selective inhibitor of p21, UC2288 can be utilized to explore the role of this protein in tumorigenesis and treatment responses.
  • Cell Cycle Regulation: Researchers can employ UC2288 to dissect pathways involved in cell cycle control, providing insights into cellular proliferation mechanisms.
  • Therapeutic Development: Given its unique action mechanism independent of p53, UC2288 may serve as a lead compound for developing new cancer therapeutics targeting the p21 pathway .
Introduction to UC2288 in Oncological Research

Historical Development and Structural Derivation from Sorafenib

UC2288 (trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-[4-(5-trifluoromethyl-pyridin-2-yloxy)-cyclohexyl]-urea) emerged from systematic efforts to optimize the chemical scaffold of Sorafenib (Nexavar®), an FDA-approved multikinase inhibitor. Researchers capitalized on the serendipitous discovery that Sorafenib possessed p21 inhibitory activity at concentrations of approximately 10 µM. Through targeted structural modifications, they synthesized several Sorafenib analogs with improved selectivity for p21 attenuation. Among these, UC2288 was identified as a lead compound due to its potent p21 attenuation without significant kinase inhibitory activity [2] [7].

The critical structural distinction between UC2288 and Sorafenib lies in the elimination of kinase inhibitory properties while retaining the ability to modulate p21 expression. Specifically, UC2288 lacks Sorafenib's potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and Raf kinases (C-Raf and B-Raf), as demonstrated by kinase assays showing IC50 values >10,000 nM for these kinases compared to Sorafenib's IC50 of 13-45 nM [2]. This selectivity profile was confirmed through Western blot analyses showing inconsistent changes in phosphorylated ERK (p-ERK) levels across different cell lines treated with UC2288, unlike the consistent inhibition observed with Sorafenib [2].

Table 1: Comparative Profile of UC2288 and Sorafenib

PropertyUC2288Sorafenib
Primary Targetp21 attenuatorMultikinase inhibitor
VEGFR2 Inhibition0% at 10 µM100% at 10 µM
C-Raf IC50>10,000 nM45 ± 5 nM
B-RafV600E IC50>10,000 nM13 ± 2 nM
Effect on p-ERKInconsistent across cell linesConsistent inhibition
p21 Attenuation MechanismTranscriptional/post-transcriptionalDegradation via proteosomal pathway

Rationale for Targeting p21 in Cancer Therapy

The cyclin-dependent kinase inhibitor p21 (p21Cip1/Waf1/CDKN1A) exhibits functional duality in oncogenesis, functioning as either a tumor suppressor or oncoprotein based on cellular context, subcellular localization, and post-translational modifications. Nuclear p21 primarily exerts tumor-suppressive functions by inducing cell cycle arrest through inhibition of cyclin-dependent kinases (CDKs), thereby preserving genomic integrity following DNA damage. Conversely, cytoplasmic p21 displays potent anti-apoptotic activity through interactions with procaspase-3, apoptosis signal-regulating kinase 1 (ASK1), and stress-activated protein kinases [4] [8].

This functional dichotomy underpins the therapeutic rationale for targeting p21 in cancer. Overexpression of cytoplasmic p21 correlates with poor prognosis across multiple malignancies, including renal cell carcinoma (RCC), breast cancer, ovarian cancer, and nasopharyngeal carcinoma. In high-risk neuroblastoma, phosphorylation of p21 at threonine 145 (p-p21) by Akt promotes cytoplasmic retention and is associated with cisplatin resistance [10]. The anti-apoptotic function of cytoplasmic p21 maintains cancer cell viability during DNA repair processes following chemotherapy, contributing significantly to treatment resistance [5].

Table 2: Context-Dependent Roles of p21 in Cancer

Localization/FormFunctionCancer Association
Nuclear p21Cell cycle arrest, DNA repairTumor suppressor function
Cytoplasmic p21Anti-apoptotic signalingPoor prognosis marker
p-p21 (Thr145)Cytoplasmic retention, apoptosis inhibitionChemoresistance in neuroblastoma and ovarian cancer
Overexpressed p21Senescence escape, stem cell renewalTumor progression in RCC and breast cancer

The paradoxical role of p21 as both tumor suppressor and oncogene necessitates precise therapeutic targeting strategies. Small molecule inhibitors like UC2288 offer the potential to specifically attenuate the oncogenic functions of p21—particularly its cytoplasmic anti-apoptotic activity—without compromising its tumor-suppressive nuclear functions. This approach represents a promising strategy to overcome chemoresistance mechanisms in aggressive malignancies [3] [5] [9].

UC2288 as a Novel Small-Molecule Inhibitor: Scope and Significance

UC2288 represents a novel class of targeted anticancer agents with distinct advantages over earlier p21 modulators. As a first-in-class selective p21 attenuator, UC2288 operates through mechanisms fundamentally different from previous compounds. Butyrolactone I and LLW10, earlier generation inhibitors, primarily functioned through proteosomal degradation of p21 and required high concentrations (≥100 µM) for efficacy, limiting their clinical utility. In contrast, UC2288 achieves p21 attenuation at lower concentrations (IC50 ≈10 µM) through transcriptional or post-transcriptional regulation of p21 mRNA expression, independent of p53 status [5] [7].

The p53-independent mechanism is particularly significant given the high frequency of TP53 mutations in therapy-resistant cancers. Unlike CRM1 inhibitors that sequester p21 in the nucleus, UC2288 specifically reduces cytosolic p21 levels without affecting nuclear p21, thereby selectively targeting the anti-apoptotic functions of p21 while preserving its cell cycle regulatory functions [5]. This specificity was demonstrated in renal cell carcinoma lines, where UC2288 treatment decreased cytosolic but not nuclear p21 protein levels [2].

Preclinical studies have validated UC2288's therapeutic potential across diverse cancer models:

  • In nasopharyngeal carcinoma (NPC) cell lines (CNE-2 and 5-8F), UC2288 inhibited proliferation and induced apoptosis in a dose- and time-dependent manner (IC50 of 10.83 μM and 6.95 μM at 24h, respectively). Mechanistically, UC2288 promoted DNA damage and decreased phosphorylation of EGFR and ERK, suggesting suppression of the EGFR/ERK pathway [1].
  • In high-risk neuroblastoma models, UC2288 demonstrated single-agent efficacy and synergistic activity with cisplatin. Combination treatment in cisplatin-resistant cell lines (SK-N-DZ and BE(2)-C) significantly decreased cell viability and delayed regrowth, overcoming chemoresistance associated with p-p21 [10].
  • In colorectal and renal cancer xenograft models (HCT116 and ACHN cells), UC2288 (15 mg/kg oral gavage) synergized with the telomerase inhibitor imetelstat to suppress tumor growth without affecting murine weight, indicating favorable tolerability [6].

Beyond oncology, UC2288 has shown neuroprotective effects in a MPTP-induced Parkinson's disease mouse model, where it attenuated neuroinflammation by reducing TNF-α and IL-6 levels and inhibiting MAPK pathway activation [6]. This highlights potential applications in neurodegenerative disorders.

The significance of UC2288 extends beyond its immediate therapeutic potential. As a specific chemical probe, it enables precise dissection of p21's context-dependent functions in carcinogenesis, DNA repair, stem cell renewal, and treatment resistance, accelerating the development of novel targeting strategies for therapy-resistant cancers [5] [9].

Properties

CAS Number

1394011-91-6

Product Name

UC2288

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexyl]urea

Molecular Formula

C20H18ClF6N3O2

Molecular Weight

481.8 g/mol

InChI

InChI=1S/C20H18ClF6N3O2/c21-16-7-4-13(9-15(16)20(25,26)27)30-18(31)29-12-2-5-14(6-3-12)32-17-8-1-11(10-28-17)19(22,23)24/h1,4,7-10,12,14H,2-3,5-6H2,(H2,29,30,31)

InChI Key

ISPSOOYSNVVMMB-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F

Solubility

not available

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.